molecular formula C23H19ClN2O2 B2475400 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide CAS No. 955220-41-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Cat. No. B2475400
CAS RN: 955220-41-4
M. Wt: 390.87
InChI Key: PTXNFVBKUGTHSH-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for different applications.

Scientific Research Applications

Synthesis and Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide derivatives have been extensively studied for their synthesis methods and biological activities. The derivatives of tetrahydroquinoline, a core structure similar to the compound , have been shown to possess significant antitumor activities. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU, suggesting their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016). Furthermore, tetrahydroisoquinolines have been synthesized as potential pharmaceutical agents, highlighting their relevance in developing new anticancer drugs (K. Redda et al., 2010).

Mechanistic Studies and Chemical Properties

Research on the chemical properties and reaction mechanisms of tetrahydroquinolin-6-yl derivatives has provided insights into their reactivity and potential applications. For example, an AM1 calculational study of the protonation and reactions of similar compounds shed light on their chemical behavior and reactivity, contributing to our understanding of their potential uses in medicinal chemistry and drug design (N. H. Werstiuk et al., 1996).

Pharmacological Applications

Compounds containing the tetrahydroquinoline motif have been investigated for various pharmacological applications. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents was reported, with some analogs demonstrating potent cytotoxicity against breast cancer cell lines, suggesting their utility as templates for designing new anticancer drugs (K. Redda et al., 2010). Additionally, tetrahydroquinoline derivatives have shown potential as anti-inflammatory agents, indicating their broad pharmacological applicability (B. Bui et al., 2020).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXNFVBKUGTHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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